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Compound of Interest

Compound Name: Ziprasidone mesylate

Cat. No.: B1218695 Get Quote

Preclinical Safety Profile of Ziprasidone
Mesylate: A Comparative Guide
This guide provides a comparative analysis of the preclinical safety profile of ziprasidone
mesylate against two other atypical antipsychotics, olanzapine and quetiapine. The information

is intended for researchers, scientists, and drug development professionals to facilitate an

objective evaluation of ziprasidone's performance in key preclinical safety assessments.

Executive Summary
Ziprasidone mesylate, an atypical antipsychotic, has undergone extensive preclinical safety

evaluation to characterize its potential toxicities. This guide summarizes the available data on

its acute and chronic toxicity, cardiovascular safety, and genotoxicity, drawing comparisons with

olanzapine and quetiapine. While all three compounds exhibit safety profiles generally

consistent with their class, notable differences exist, particularly concerning cardiovascular

effects and genotoxic potential. This document aims to present the supporting experimental

data in a clear and comparative format to aid in risk assessment and decision-making during

drug development.

Data Presentation
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Parameter
Ziprasidone
Mesylate

Olanzapine Quetiapine

Acute Oral Toxicity

(LD50)

No specific value

found in publicly

available literature.

Rat: 174-177 mg/kg[1]

Mouse: 208-211

mg/kg[1]

Rat: 1380-1680

mg/kg[2] Mouse:

1380-1680 mg/kg[2]

Chronic Toxicity

(NOAEL)

No specific value

found for a 1-year dog

study.

Dog (1-month i.m.

study): 0.5 mg/kg[3]

No specific value

found for a 1-year dog

study.

Note: NOAEL (No-Observed-Adverse-Effect Level) is a critical parameter from repeated-dose

toxicity studies. The lack of publicly available, directly comparable NOAELs from long-term

studies in the same species and of the same duration for all three drugs necessitates careful

interpretation of chronic toxicity risk.

Table 2: Cardiovascular Safety - hERG Channel
Inhibition

Drug hERG IC50 Potency

Ziprasidone
120 nM (in HEK-293 cells at

37°C)
High

Olanzapine 8.0 µM (in HEK cells) Low

Quetiapine 5.8 µM Low

Note: The hERG (human Ether-à-go-go-Related Gene) potassium channel is a key determinant

of cardiac repolarization. Inhibition of this channel, indicated by a lower IC50 value, is

associated with an increased risk of QT interval prolongation and torsades de pointes (TdP).
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Assay
Ziprasidone
Mesylate

Olanzapine Quetiapine

Bacterial Reverse

Mutation Assay (Ames

Test)

Reproducible

mutagenic response

reported

Generally considered

non-mutagenic.

Generally considered

non-mutagenic.

In Vitro Mammalian

Chromosomal

Aberration Test

Positive in human

peripheral

lymphocytes

Did not induce sister

chromatid exchanges

in human lymphocytes

Did not induce

genotoxicity in human

lymphocytes in the

micronucleus and

comet assays.

In Vivo Genotoxicity

Negative in the in vivo

mouse bone marrow

chromosomal

aberration assay

No evidence of

genotoxicity in in vivo

assays.

No evidence of

genotoxicity in in vivo

assays.

Experimental Protocols
Detailed experimental protocols for the preclinical safety studies of specific drug candidates are

often proprietary. However, these studies are typically conducted following standardized

international guidelines, such as those from the Organisation for Economic Co-operation and

Development (OECD) and the International Council for Harmonisation of Technical

Requirements for Pharmaceuticals for Human Use (ICH). The following are generalized

descriptions of the methodologies for the key experiments cited.

Acute Oral Toxicity (OECD 423: Acute Toxic Class
Method)
This method is designed to estimate the acute oral toxicity of a substance. It involves a

stepwise procedure with the use of a small number of animals at each step.

Test System: Typically rats or mice.

Procedure: A single oral dose of the test substance is administered to a group of animals.

The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000

mg/kg).
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Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14

days.

Endpoint: The LD50 (median lethal dose) is not precisely determined but is assigned to a

toxicity class based on the observed mortality at different dose levels.

Repeated Dose 90-Day Oral Toxicity Study in Rodents
(OECD 408)
This study provides information on the potential health hazards likely to arise from repeated

oral exposure to a substance over a 90-day period.

Test System: Typically rats.

Procedure: The test substance is administered orally once daily to several groups of animals

at different dose levels for 90 days. A control group receives the vehicle only.

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and

food/water consumption are monitored regularly. Hematology, clinical biochemistry, and

urinalysis are performed at specified intervals.

Endpoint: At the end of the study, a complete necropsy is performed, and organs are

weighed and examined histopathologically. The No-Observed-Adverse-Effect Level (NOAEL)

is determined.

In Vitro hERG Assay
This assay assesses the potential of a compound to inhibit the hERG potassium channel, a key

indicator of potential for QT prolongation.

Test System: Mammalian cell lines (e.g., HEK-293) stably expressing the hERG channel.

Procedure: The patch-clamp technique is used to measure the electrical current flowing

through the hERG channels in the presence of varying concentrations of the test substance.

Endpoint: The concentration of the test substance that causes 50% inhibition of the hERG

current (IC50) is determined.
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Bacterial Reverse Mutation Assay (Ames Test) (OECD
471)
This assay is used to detect gene mutations induced by chemical substances.

Test System: Strains of Salmonella typhimurium and Escherichia coli with pre-existing

mutations that render them unable to synthesize an essential amino acid (e.g., histidine or

tryptophan).

Procedure: The bacterial strains are exposed to the test substance, with and without a

metabolic activation system (S9 mix from rat liver).

Endpoint: A positive result is indicated by a significant, dose-dependent increase in the

number of revertant colonies (bacteria that have regained the ability to synthesize the

essential amino acid) compared to the negative control.

In Vitro Mammalian Chromosomal Aberration Test
(OECD 473)
This test identifies substances that cause structural chromosomal aberrations in cultured

mammalian cells.

Test System: Cultured mammalian cells, such as Chinese hamster ovary (CHO) cells or

human peripheral blood lymphocytes.

Procedure: Cell cultures are exposed to the test substance for a defined period, both with

and without metabolic activation (S9 mix).

Endpoint: Metaphase cells are examined microscopically for chromosomal aberrations (e.g.,

breaks, deletions, exchanges). A significant, dose-dependent increase in the percentage of

cells with aberrations indicates a positive result.

Mandatory Visualizations
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Acute Oral Toxicity (OECD 423)

Select Starting Dose Level Administer Single Oral Dose to 3 Animals
Observe for 14 Days (Mortality & Clinical Signs) Evaluate Outcome

Stop Testing & Classify
Clear Outcome
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Click to download full resolution via product page

Experimental workflow for an acute oral toxicity study following OECD guideline 423.
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Signaling pathway illustrating how hERG channel blockade by antipsychotics can lead to QT

prolongation.

Genotoxicity Testing Cascade
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Logical relationship in a typical genotoxicity testing strategy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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